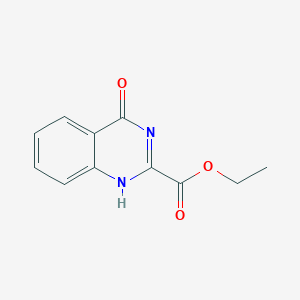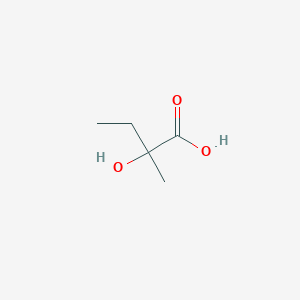
N-(2,4-Dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)benzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA belongs to the class of amides and is used as a chemical tool to study various biological processes, including cancer and neurodegenerative diseases.
Mechanism of Action
N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. N-(2,4-Dimethylphenyl)benzamide is metabolized in the liver to form reactive metabolites that can bind to DNA, leading to DNA damage and mutations. N-(2,4-Dimethylphenyl)benzamide also induces the production of reactive oxygen species, leading to oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, primarily in the skin and mammary gland. N-(2,4-Dimethylphenyl)benzamide has also been shown to induce oxidative stress and inflammation, leading to the development of neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide has been shown to affect various biochemical pathways, including the production of reactive oxygen species, DNA damage, and inflammation.
Advantages and Limitations for Lab Experiments
N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide is relatively easy to synthesize and has been extensively studied, making it a well-established model for scientific research. However, N-(2,4-Dimethylphenyl)benzamide has limitations in terms of its toxicity and potential side effects. Careful handling and appropriate safety measures are necessary when working with N-(2,4-Dimethylphenyl)benzamide.
Future Directions
There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide. One area of research is the development of new derivatives of N-(2,4-Dimethylphenyl)benzamide that may have improved efficacy and reduced toxicity. Another area of research is the study of the effect of N-(2,4-Dimethylphenyl)benzamide on different cell types and tissues. The development of new animal models to study the effect of N-(2,4-Dimethylphenyl)benzamide on various biological processes is also an important area of research. Finally, the development of new analytical techniques to study the mechanism of action of N-(2,4-Dimethylphenyl)benzamide is an important area of research.
Conclusion:
In conclusion, N-(2,4-Dimethylphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, primarily in the skin and mammary gland. N-(2,4-Dimethylphenyl)benzamide has limitations in terms of its toxicity and potential side effects, but careful handling and appropriate safety measures can mitigate these risks. There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide, including the development of new derivatives, the study of the effect on different cell types and tissues, and the development of new analytical techniques.
Synthesis Methods
N-(2,4-Dimethylphenyl)benzamide can be synthesized through the reaction of 2,4-dimethylaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,4-Dimethylphenyl)benzamide as a white crystalline solid with a melting point of 144-146°C. The purity of N-(2,4-Dimethylphenyl)benzamide can be determined through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(2,4-Dimethylphenyl)benzamide is widely used in scientific research as a chemical tool to study various biological processes. One of the primary applications of N-(2,4-Dimethylphenyl)benzamide is in the study of cancer. N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, and its mechanism of action has been extensively studied to understand the process of carcinogenesis. N-(2,4-Dimethylphenyl)benzamide has also been used to study the effect of environmental toxins on cancer development.
N-(2,4-Dimethylphenyl)benzamide has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,4-Dimethylphenyl)benzamide has been shown to induce oxidative stress and inflammation, which are key processes in the development of neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide has been used in animal models to study the effect of oxidative stress and inflammation on the brain.
properties
CAS RN |
6328-77-4 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
JYOOUGQLKSTNIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Other CAS RN |
6328-77-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



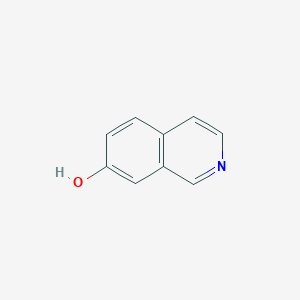


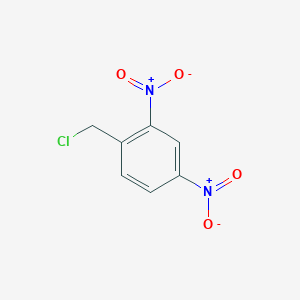

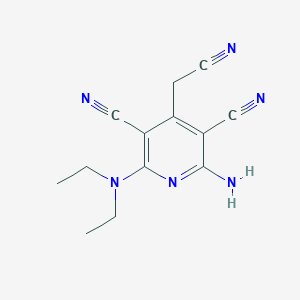

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
